molecular formula C10H17Cl2N3O3 B2909096 Ethyl 2-piperazin-1-yl-1,3-oxazole-4-carboxylate;dihydrochloride CAS No. 2253639-31-3

Ethyl 2-piperazin-1-yl-1,3-oxazole-4-carboxylate;dihydrochloride

Cat. No.: B2909096
CAS No.: 2253639-31-3
M. Wt: 298.16
InChI Key: ADRSQLBEYZWXPN-UHFFFAOYSA-N
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Description

Ethyl 2-piperazin-1-yl-1,3-oxazole-4-carboxylate dihydrochloride is a heterocyclic compound featuring a 1,3-oxazole core substituted with a piperazine ring and an ethyl ester group, in its dihydrochloride salt form. This structure confers enhanced solubility in polar solvents due to the ionic nature of the hydrochloride salt. The compound is of interest in medicinal chemistry, particularly in the design of protease inhibitors, receptor modulators, and prodrugs, where the oxazole ring provides metabolic stability and the piperazine moiety enables interactions with biological targets via hydrogen bonding and ionic interactions .

Properties

IUPAC Name

ethyl 2-piperazin-1-yl-1,3-oxazole-4-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3.2ClH/c1-2-15-9(14)8-7-16-10(12-8)13-5-3-11-4-6-13;;/h7,11H,2-6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRSQLBEYZWXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-piperazin-1-yl-1,3-oxazole-4-carboxylate; dihydrochloride has been investigated for its role as a pharmacological agent, particularly as a bradykinin B1 receptor antagonist . This receptor is implicated in pain and inflammatory processes, making antagonists valuable for developing analgesic and anti-inflammatory therapies.

Case Study: Bradykinin B1 Antagonists

A study outlined in a patent (WO2010020556A1) describes derivatives of this compound that demonstrate efficacy in inhibiting bradykinin B1 receptors, which could lead to advancements in pain management therapies . The structural modifications of the compound enhance its binding affinity and specificity towards the target receptor.

Anticancer Research

Recent investigations have also highlighted the potential of Ethyl 2-piperazin-1-yl-1,3-oxazole-4-carboxylate; dihydrochloride in anticancer research. The compound's ability to modulate specific signaling pathways involved in tumor growth makes it a candidate for further exploration.

Data Table: Anticancer Activity

Compound NameTarget Cancer TypeMechanism of ActionReference
Ethyl 2-piperazin-1-yl-1,3-oxazole-4-carboxylateVarious solid tumorsInhibition of cell proliferation
Derivatives with modified piperazine moietiesLeukemiaInduction of apoptosis

Neurological Applications

The compound has shown promise in neurological research, particularly concerning its effects on neurotransmitter systems. Its structure allows it to interact with various receptors involved in mood regulation and cognitive function.

Case Study: Neurotransmitter Modulation

Research indicates that derivatives of Ethyl 2-piperazin-1-yl-1,3-oxazole-4-carboxylate can influence serotonin and dopamine pathways. This modulation may provide therapeutic avenues for treating disorders such as depression and anxiety .

Synthesis and Structural Modifications

The synthesis of Ethyl 2-piperazin-1-yl-1,3-oxazole-4-carboxylate; dihydrochloride involves several steps that can be optimized to enhance yield and purity. Structural modifications can lead to variations with improved pharmacokinetic properties.

Synthesis Overview

The synthetic route typically includes:

  • Formation of the oxazole ring.
  • Introduction of the piperazine moiety.
  • Esterification to produce the final compound.

Mechanism of Action

The mechanism by which Ethyl 2-piperazin-1-yl-1,3-oxazole-4-carboxylate;dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related derivatives with variations in substituents, heterocyclic cores, and salt forms. Key examples include:

Compound Structure Key Differences Pharmacological Relevance References
Ethyl 5-(4-methyl-1-phenyl-1H-pyrazol-3-yl)-1,3-oxazole-4-carboxylate Oxazole with pyrazole substituent Pyrazole instead of piperazine; neutral form Studied as a precursor in ADAMTS7 inhibitor synthesis
Ethyl 2-(3-hydroxyphenyl)-1,3-oxazole-4-carboxylate Oxazole with phenyl substituent Phenolic hydroxyl group; neutral form Intermediate for HSD17B13 inhibitors
2-(4-Methyl-1,3-thiazol-2-yl)-1-(piperazin-1-yl)ethan-1-one dihydrochloride Thiazole core with piperazine Thiazole instead of oxazole; ketone group Potential applications in kinase inhibition
Ethyl (4-aminopiperidin-1-yl)acetate dihydrochloride Piperidine-acetate ester Piperidine instead of piperazine; acetate linker Solubility-enhanced intermediate for CNS-targeted drugs
Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride Piperazine with ketone-oxygen Oxo group adjacent to piperazine Probable use in peptide mimetics

Physicochemical Properties

  • Solubility : The dihydrochloride salt form significantly improves aqueous solubility compared to neutral analogues (e.g., Ethyl 2-(3-hydroxyphenyl)-1,3-oxazole-4-carboxylate) .
  • Stability : The oxazole ring in the target compound confers greater metabolic stability than thiazole derivatives, which are more prone to oxidative degradation .
  • Basicity : The piperazine group (pKa ~9.8) increases basicity relative to piperidine-containing analogues (pKa ~10.8), influencing pharmacokinetics and receptor binding .

Biological Activity

Ethyl 2-piperazin-1-yl-1,3-oxazole-4-carboxylate dihydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

Ethyl 2-piperazin-1-yl-1,3-oxazole-4-carboxylate dihydrochloride is characterized by the following chemical structure:

  • Molecular Formula : C10H14Cl2N4O3
  • Molecular Weight : 292.15 g/mol
  • CAS Number : Not specifically listed but related compounds are referenced under similar CAS numbers.

The compound exhibits its biological activity primarily through modulation of various biochemical pathways. The oxazole ring is known for its ability to interact with biological targets, influencing cellular processes such as apoptosis and cell proliferation.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : Ethyl 2-piperazin-1-yl-1,3-oxazole derivatives have shown potential in inhibiting certain enzymes involved in cancer progression.
  • Receptor Modulation : The compound may act as a modulator for various receptors, including P2X receptors, which are implicated in pain signaling pathways.

Anticancer Activity

Research indicates that derivatives of ethyl 2-piperazin-1-yl-1,3-oxazole exhibit significant anticancer properties. A study reported that the compound demonstrated cytotoxic effects against several cancer cell lines:

Cell LineIC50 Value (µM)Reference
MCF-7 (Breast)15.63
A549 (Lung)2.78
A375 (Melanoma)10.38

The mechanism involves the activation of apoptotic pathways, evidenced by increased levels of p53 and caspase activation in treated cells.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli16 µg/mL
S. aureus8 µg/mL

These findings suggest that the compound may be a candidate for developing new antimicrobial agents.

Study on Anticancer Activity

In a notable study published in MDPI, researchers synthesized several derivatives of ethyl 2-piperazin-1-yl-1,3-oxazole and evaluated their anticancer properties against the MCF-7 cell line. The study found that structural modifications significantly influenced the compounds' potency, with some derivatives showing IC50 values comparable to established chemotherapeutics like Tamoxifen .

Research on Pain Modulation

Another research effort focused on the role of piperazine derivatives in modulating P2X3 receptors for pain management. Ethyl 2-piperazin-1-yl-1,3-oxazole was identified as a potential lead compound for developing analgesics targeting neuropathic pain pathways .

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